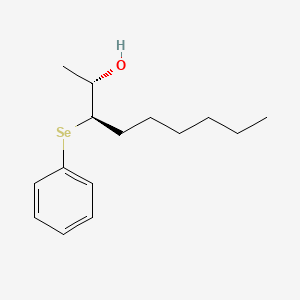
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanyl groups attached to a butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with methylsulfanyl and sulfanyl reagents under controlled conditions. For instance, the reaction of a nitrile compound with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate can yield the desired product . The reaction typically requires specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The choice of solvents and catalysts is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive sulfanyl groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)benzoic acid: Similar in structure but with a benzoic acid backbone.
2-(Methylsulfanyl)ethanol: Contains a methylsulfanyl group attached to an ethanol backbone.
3-(Methylsulfanyl)propanoic acid: Similar but with a propanoic acid backbone.
Uniqueness
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on a butanedioic acid backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
828936-70-5 |
|---|---|
Formule moléculaire |
C5H8O4S2 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
2-methylsulfanyl-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O4S2/c1-11-3(5(8)9)2(10)4(6)7/h2-3,10H,1H3,(H,6,7)(H,8,9) |
Clé InChI |
WCIUOTNYAFVYAJ-UHFFFAOYSA-N |
SMILES canonique |
CSC(C(C(=O)O)S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
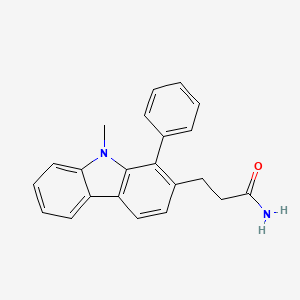

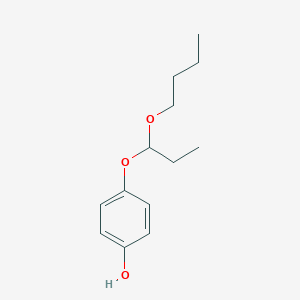
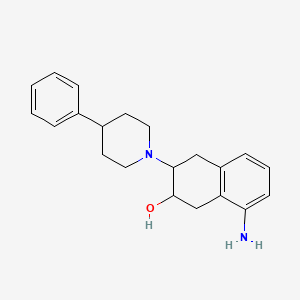
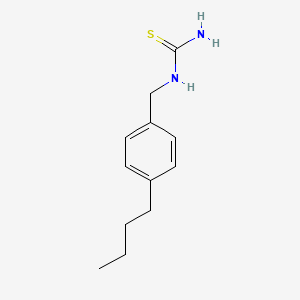
![6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B14203219.png)
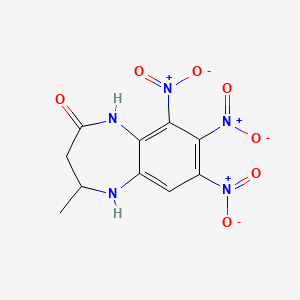
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)

![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)
